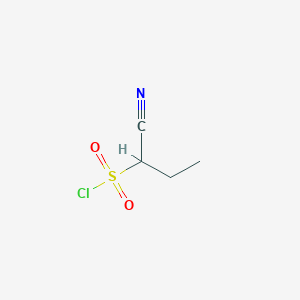
1-Cyanopropane-1-sulfonyl chloride
Vue d'ensemble
Description
1-Cyanopropane-1-sulfonyl chloride is an organic compound with the chemical formula C4H6ClNO2S . It is also known as mesitylene sulfonyl chloride.
Molecular Structure Analysis
The molecular structure of 1-Cyanopropane-1-sulfonyl chloride is represented by the SMILES stringCCC(C#N)S(=O)(=O)Cl . The InChI key for this compound is XNKGVAIQZSCBKK-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
1-Cyanopropane-1-sulfonyl chloride is a liquid at room temperature . Its molecular weight is 167.62 g/mol .Applications De Recherche Scientifique
Solid-Phase Synthesis of Heterocyclic Compounds : Polymer-supported sulfonyl chloride, a category to which 1-Cyanopropane-1-sulfonyl chloride belongs, has been utilized in the solid-phase synthesis of disubstituted 1,3-oxazolidin-2-ones, compounds with significant antibacterial activity. This method is particularly important for drug development due to its efficiency in producing large numbers of molecules quickly (Holte, Thijs, & Zwanenburg, 1998).
Synthesis of Anticonvulsant Agents : Research has demonstrated the synthesis of 2,5-disubstituted-1,3,4-thiadiazole derivatives, involving the reaction of a compound structurally related to 1-Cyanopropane-1-sulfonyl chloride with various sulfonyl chlorides. These compounds have shown potent anticonvulsant activity in studies (Harish, Mohana, & Mallesha, 2014).
Development of Sulfonamide Molecules in Medicinal Chemistry : Studies have found that sulfonyl chlorides can be activated for the direct synthesis of aliphatic sulfonamides from alkenes, a process beneficial for medicinal chemistry. This method is notable for its application in late-stage functionalization, generating complex molecules like sulfonamide-containing cyclobutyl-spirooxindoles (Hell et al., 2019).
Sulfonylation Reactions : The sulfonyl chloride group, as found in 1-Cyanopropane-1-sulfonyl chloride, plays a crucial role in sulfonylation reactions. These reactions are key in producing various organic compounds, including pharmaceuticals and agrochemicals, due to the versatility and reactivity of the sulfonyl group (Quintero & Meza-León, 2005).
Synthesis of N-Sulfonyl Imines : The use of sulfonyl chlorides in the synthesis of N-sulfonyl imines has been explored, with methods developed that utilize cyanuric chloride as a catalyst. These compounds have applications in various areas, including materials science and drug discovery (Wu, Yang, Wang, & Yan, 2010).
Catalysis and Beckmann Rearrangement : Novel sulfonyl chloride functionalized ionic materials have been developed, which serve as effective catalysts for the Beckmann rearrangement of ketoximes. This transformation is significant in the synthesis of various nitrogen-containing compounds, which are prevalent in pharmaceuticals and agrochemicals (Du, Li, Gu, Zhang, & Deng, 2005).
Safety And Hazards
Propriétés
IUPAC Name |
1-cyanopropane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClNO2S/c1-2-4(3-6)9(5,7)8/h4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKGVAIQZSCBKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501297398 | |
| Record name | 1-Cyano-1-propanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501297398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyanopropane-1-sulfonyl chloride | |
CAS RN |
27869-06-3 | |
| Record name | 1-Cyano-1-propanesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27869-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyano-1-propanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501297398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(6-Bromobenzo[d][1,3]dioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1373267.png)
![(6-Bromobenzo[d][1,3]dioxol-4-yl)boronic acid](/img/structure/B1373268.png)











![1-(7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B1373289.png)